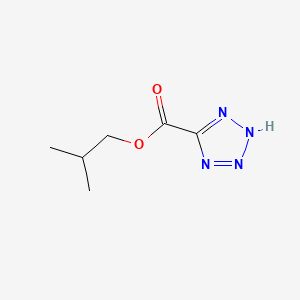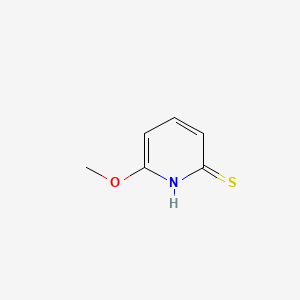![molecular formula C7H6N4O B588751 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide CAS No. 144675-83-2](/img/structure/B588751.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide” is a derivative of triazolopyridine, a nitrogenous heterocyclic compound . Triazolopyridines are part of the larger family of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines has been a subject of interest in medicinal chemistry. The most common methods of constructing these heterocyclic ring systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The first reported reaction in which the six-membered ring of a 1,2,3-triazolo[1,5-a]pyridine is opened, by hydride reduction, gives a triazolylbutadiene .Molecular Structure Analysis
The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is characterized by a triazolopyridine–pyridine nucleus . The structure of triazolopyridines depends on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis
Triazolopyridines have been used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
Triazolopyridines are known for their fluorescent properties . They have been tested as chemosensors for metal ions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, demonstrating the potential for creating novel compounds using 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide as a base structure. This highlights its utility in synthetic organic chemistry (Gladkov et al., 2018).
- 1,2,4-Triazolo[1,5-a]pyridines have been efficiently synthesized from N-(pyridin-2-yl)benzimidamides, showcasing the versatile nature of this compound in creating biologically significant structures (Zheng et al., 2014).
Pharmaceutical and Biological Applications
- Novel 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives were synthesized and demonstrated potent cytotoxic activity against different cancer cells. This indicates the potential use of 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide derivatives in cancer therapy (Huo et al., 2021).
Development of Novel Ligands and Sensors
- 1,2,3-Triazolo[1,5-a]pyridines have been utilized to develop new polynitrogenated ligands, which may have applications as helicating compounds or luminescent sensors (Abarca et al., 2004).
Potential in Chemistry and Material Science
- A variety of [1,2,3]triazolo[1,5-a]pyridines were synthesized, demonstrating their applicability in the creation of novel structures with potential use in material science and chemistry (Jones & Abarca, 2010).
Antimicrobial Properties
- Some derivatives of 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]pyridine-7-carboxamide, were found to have potent antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is not mentioned in the retrieved papers, triazolopyridines in general have shown a wide range of biological activities. They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Direcciones Futuras
The future directions for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. There is a growing interest in developing new drugs and materials using these compounds due to their versatile biological activities and unique chemical properties .
Propiedades
IUPAC Name |
triazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNYMAJNLRQKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665640 |
Source


|
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144675-83-2 |
Source


|
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144675-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trichloroacetyl)phenyl]benzamide](/img/structure/B588668.png)


![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)


![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)


